molecular formula C11H13BrN2O2 B14843742 4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide

4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14843742
M. Wt: 285.14 g/mol
InChI Key: ONRITZTUHOGTBJ-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a dimethylamino group attached to the picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves the following steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaH, K2CO3)

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Corresponding reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropoxy group.

    4-Bromo-N-cyclopropylbenzamide: Similar structure but lacks the dimethylamino group.

    4-Bromo-2,5-dimethoxyphenethylamine: Different core structure but contains a bromine atom.

Uniqueness

4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-8(12)10(6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

ONRITZTUHOGTBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)Br)OC2CC2

Origin of Product

United States

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